(S)-2-Amino-5-(3-pyridyl)pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-pyridin-3-ylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVJTJAALVOQO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287340 | |
| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111954-73-5 | |
| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111954-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Chiral Amines in Synthetic Chemistry and Biological Systems
Chiral amines are organic compounds that play a crucial role in both synthetic chemistry and the biological realm. openaccessgovernment.org Their importance stems from the concept of chirality, a property where a molecule and its mirror image are non-superimposable, much like a pair of hands. openaccessgovernment.org These two mirror-image forms are known as enantiomers. In biological systems, this distinction is critical as often only one enantiomer of a molecule will exhibit the desired pharmacological activity, while the other may be inactive or even cause adverse effects. openaccessgovernment.org A stark historical example of this is the thalidomide (B1683933) tragedy, where one enantiomer was an effective sedative, but the other caused severe birth defects. openaccessgovernment.org
In synthetic chemistry, chiral amines are invaluable as building blocks and catalysts. sigmaaldrich.comcuni.cz They are fundamental components in the synthesis of a vast number of pharmaceuticals, with approximately 40-45% of small-molecule drugs containing a chiral amine fragment. openaccessgovernment.orgacs.org Their utility extends to their use as chiral bases in enantioselective reactions and for the resolution of racemic mixtures. sigmaaldrich.com The development of methods for the enantioselective synthesis of chiral amines, such as asymmetric hydrogenation and biocatalysis, has been a major focus of research, aiming for more efficient and sustainable manufacturing processes. acs.orgnih.gov
The diverse applications of chiral amines are highlighted by their presence in a wide range of biologically active compounds, including natural products, agrochemicals, and specialty chemicals. acs.orgnih.govrsc.org
The Evolution of Research Interests in Pyridine Containing Scaffolds
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and highly significant scaffold in medicinal chemistry and materials science. nih.govrsc.org Initially recognized as a common laboratory solvent, its derivatives have garnered substantial research interest due to their diverse applications. nih.gov
In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" because they are consistently found in a wide array of FDA-approved drugs. rsc.org The nitrogen atom in the pyridine ring can improve the water solubility of molecules, a desirable property for pharmaceutical agents. nih.govresearchgate.net Research has focused on synthesizing a variety of substituted and fused pyridine derivatives to explore their therapeutic potential against a broad spectrum of diseases. nih.govrsc.org Recent studies have highlighted the antibacterial activity of certain pyridine compounds, including against multidrug-resistant strains like MRSA. nih.govresearchgate.net
Beyond pharmaceuticals, pyridine derivatives are crucial as ligands in organometallic chemistry and asymmetric catalysis. nih.gov They are also utilized in the development of functional nanomaterials. nih.gov The continuous exploration of new synthetic methods for functionalized pyridines underscores the enduring importance of this structural motif in chemical research. nih.gov
Contextualizing S 2 Amino 5 3 Pyridyl Pentane Within Amino Acid and Pyridine Chemistry
Asymmetric Synthesis Approaches to the Chiral Center
The critical challenge in the synthesis of this compound lies in the stereoselective introduction of the amino group at the second position of the pentane (B18724) chain. Several modern synthetic methods can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biotransformations.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliary-mediated synthesis is a classical yet effective method for controlling stereochemistry. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A plausible strategy for the synthesis of this compound involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated precursor. For instance, a homochiral lithium amide can be added to a suitable Michael acceptor, such as an ester or a nitrile containing the 3-pyridylpentenyl skeleton. Research on the synthesis of related β-pyridyl-β-amino acid derivatives has shown that the conjugate addition of homochiral lithium (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide to tert-butyl 3-(3-pyridyl)-prop-2-enoates proceeds with high diastereoselectivity. acs.orgscispace.com A similar approach could be adapted for the target γ-amino compound. Subsequent recrystallization can enhance the diastereomeric excess, and the chiral auxiliary can then be removed through oxidative N-deprotection to yield the desired (S)-enantiomer with high enantiomeric purity. acs.org
Table 1: Chiral Auxiliary-Mediated Conjugate Addition
| Chiral Auxiliary | Michael Acceptor Precursor | Key Reagents | Expected Outcome |
| (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine | tert-butyl 5-(3-pyridyl)pent-2-enoate | n-BuLi, Oxidizing agent (for deprotection) | High diastereoselectivity, high enantiomeric excess after purification and deprotection. |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | 5-(3-pyridyl)pentan-2-one | n-BuLi, Oxidizing agent | Formation of a chiral hydrazone followed by diastereoselective alkylation and subsequent hydrolysis/reduction. |
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product. Both transition metal catalysis and organocatalysis are powerful tools for this purpose.
Transition metal complexes with chiral ligands can catalyze a variety of enantioselective transformations. For the synthesis of this compound, asymmetric hydrogenation or reductive amination of a suitable prochiral precursor are highly viable routes. For example, a prochiral enamine or imine derived from 5-(3-pyridyl)pentan-2-one could be asymmetrically hydrogenated using a chiral rhodium or iridium catalyst.
Alternatively, nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral tridentate ligand have emerged as a leading methodology for the asymmetric synthesis of various amino acids. mdpi.com This method involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base with a suitable electrophile, such as 3-(3-pyridyl)propyl bromide. The chiral ligand on the nickel complex directs the stereoselective formation of the new C-C bond, and subsequent hydrolysis releases the desired (S)-amino acid. mdpi.com
Table 2: Transition Metal-Catalyzed Asymmetric Synthesis
| Catalysis Type | Catalyst System (Example) | Substrate | Key Features |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Phosphine Ligand | Prochiral enamine or imine of 5-(3-pyridyl)pentan-2-one | High turnover numbers and enantioselectivities. |
| Asymmetric Alkylation | Chiral Ni(II) complex of a glycine Schiff base | 3-(3-pyridyl)propyl bromide | General method for various amino acids, recyclable chiral ligand. |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of this compound, an organocatalytic Michael addition of a nucleophile to a nitroalkene could be a key step.
For example, the reaction of 1-(3-pyridyl)-3-nitropropane with propanal, catalyzed by a chiral prolinol ether derivative, could generate a γ-nitroketone with high enantioselectivity. Subsequent reduction of the nitro group and the ketone would furnish the target compound. Another approach involves the use of confined imidodiphosphorimidate (IDPi) catalysts for the asymmetric aminomethylation of ketene (B1206846) acetals, which can produce free β²-amino acids in high yields and enantioselectivity. nih.gov This methodology could potentially be adapted for γ-amino acid synthesis.
Enzymatic Biotransformations for Stereoselective Synthesis
Enzymes are highly efficient and selective catalysts that operate under mild conditions. Transaminases, in particular, are powerful biocatalysts for the synthesis of chiral primary amines. nih.gov ω-Transaminases (ω-TAs) are especially useful as they can catalyze the asymmetric amination of prochiral ketones to produce enantiomerically pure amines. mdpi.comillinois.edunih.gov
For the synthesis of this compound, an (S)-selective ω-transaminase could be used to directly aminate 5-(3-pyridyl)pentan-2-one. This reaction typically uses an amino donor like L-alanine or isopropylamine, and the equilibrium can be shifted towards the product by removing the pyruvate (B1213749) or acetone (B3395972) byproduct. nih.gov The high stereospecificity of enzymes often leads to products with very high enantiomeric excess (>99% ee). illinois.edu
Table 3: Enzymatic Synthesis using ω-Transaminase
| Enzyme Type | Substrate | Amino Donor | Key Advantages |
| (S)-selective ω-Transaminase | 5-(3-pyridyl)pentan-2-one | L-Alanine or Isopropylamine | High enantioselectivity, mild reaction conditions, environmentally benign. |
Convergent and Linear Synthetic Pathways to the Pyridyl Moiety and Amino Group
The construction of the carbon skeleton of this compound can be approached through either a linear or a convergent strategy.
A linear synthesis would involve a stepwise construction of the molecule, likely starting from a commercially available pyridine derivative. For example, 3-picoline could be functionalized to introduce a three-carbon side chain, which is then elaborated to the final pentane structure. The chiral amino group could be introduced late in the synthesis using one of the asymmetric methods described above. A potential linear sequence could involve the Grignard reaction of 3-(3-pyridyl)propyl magnesium bromide with a suitable chiral N-sulfinyl imine, followed by removal of the sulfinyl group.
Multi-Step Synthesis from Precursors (e.g., 3-Pyridinecarboxaldehyde)
One potential pathway could involve a Knoevenagel condensation of 3-pyridinecarboxaldehyde (B140518) with a suitable active methylene (B1212753) compound, followed by a series of reduction and functional group manipulation steps. For instance, condensation with a nitroalkane, such as nitroethane, would yield a nitroalkene. Subsequent reduction of the double bond and the nitro group would lead to the desired aminopentane backbone. The introduction of chirality could be achieved through asymmetric hydrogenation of an appropriate intermediate, such as an imine or enamine, using a chiral catalyst. acs.org
Another conceptual approach involves the use of a Grignard reagent derived from a 3-halopyridine to react with a suitable electrophile to build the carbon skeleton. Subsequent steps would then focus on introducing the amino group at the C2 position in a stereocontrolled manner.
A generalized multi-step synthesis could be represented as follows:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Carbon Chain Extension | 3-Pyridinecarboxaldehyde, Acetonitrile derivative | Base (e.g., NaH), followed by acid workup | 3-(3-Pyridyl)propenenitrile |
| 2 | Reduction of Nitrile and Alkene | 3-(3-Pyridyl)propenenitrile | H₂, Raney Nickel or other suitable catalyst | 3-(3-Pyridyl)propan-1-amine |
| 3 | Chain Extension and Ketone Formation | 3-(3-Pyridyl)propan-1-amine | Acylation followed by reaction with a methyl organometallic reagent | 5-(3-Pyridyl)pentan-2-one |
| 4 | Asymmetric Reductive Amination | 5-(3-Pyridyl)pentan-2-one | NH₃, Chiral catalyst (e.g., Rh or Ir complex with chiral ligands), H₂ | This compound |
This table represents a conceptual pathway and highlights the key transformations required. The specific reagents and conditions for each step would need to be optimized to achieve good yields and high enantioselectivity.
Novel Retrosynthetic Strategies
Modern synthetic chemistry offers several novel retrosynthetic disconnections for the preparation of chiral amines like this compound. These strategies often aim for greater efficiency and stereocontrol.
One innovative approach could involve a C-H activation/functionalization strategy. This would entail the direct introduction of the amino group or a precursor at the C2 position of a 5-(3-pyridyl)pentane skeleton. However, achieving high regioselectivity and enantioselectivity in such reactions remains a significant challenge.
Another forward-thinking strategy could utilize enzyme-catalyzed reactions. Transaminases, for example, are increasingly used for the asymmetric synthesis of chiral amines from ketones. The use of a specifically engineered transaminase could enable the direct conversion of 5-(3-pyridyl)pentan-2-one to this compound with high enantiomeric excess.
A retrosynthetic analysis could break down the target molecule as follows:
Target Molecule: this compound
Disconnection 1: C-N bond (Asymmetric Reductive Amination)
Disconnection 2: C-C bond (Grignard-type reaction)
Disconnection 3: C-C bond (Wittig-type reaction)
These retrosynthetic pathways offer different starting points and strategic considerations for the synthesis.
Large-Scale Synthesis Considerations and Methodological Advancements
The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key considerations for large-scale synthesis include:
Cost and Availability of Starting Materials: Utilizing inexpensive and readily available starting materials is crucial for economic viability.
Process Safety: A thorough risk assessment of all reaction steps is required to identify and mitigate potential hazards, such as exothermic reactions or the use of toxic reagents.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is essential to maximize yield and minimize side product formation.
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, is critical for obtaining the final product with high purity.
Waste Management: Implementing environmentally friendly procedures for waste disposal is an important aspect of sustainable large-scale synthesis.
Recent methodological advancements that could be applied to the large-scale synthesis of this compound include the use of continuous flow chemistry. Flow reactors can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. acs.org Furthermore, the development of more active and robust chiral catalysts for asymmetric hydrogenation can significantly improve the efficiency and enantioselectivity of the key stereocenter-forming step. acs.org
Analysis of Enantiopurity in Synthetic Samples
Ensuring the enantiomeric purity of this compound is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Several analytical techniques are employed to determine the enantiomeric excess (e.e.) of a chiral amine sample.
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for enantiopurity analysis. This technique involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The sample is passed through the column, and the two enantiomers interact differently with the CSP, leading to their separation and detection as distinct peaks in the chromatogram. The ratio of the peak areas corresponds to the ratio of the enantiomers in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. The chiral agent interacts with the enantiomers to form diastereomeric complexes or derivatives, which exhibit different chemical shifts in the NMR spectrum. The integration of the corresponding signals allows for the quantification of each enantiomer.
Gas Chromatography (GC) with a chiral stationary phase is another effective method for separating and quantifying enantiomers, particularly for volatile compounds.
The choice of analytical method depends on factors such as the properties of the compound, the required sensitivity, and the availability of instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, wide applicability, direct analysis | Can be time-consuming, requires specialized columns |
| Chiral GC | Differential interaction with a chiral stationary phase | High resolution, suitable for volatile compounds | Requires derivatization for non-volatile compounds |
| NMR with Chiral Additives | Formation of diastereomeric species with distinct NMR signals | Rapid analysis, provides structural information | May require specific chiral additives, lower sensitivity than chromatography |
Synthetic Routes to N-Substituted Derivatives of this compound
The primary amino group in this compound is a prime target for modification to probe its role in molecular interactions. A variety of N-substituted derivatives can be synthesized through several well-established methods.
Reductive Amination: A versatile and widely used method for N-alkylation is reductive amination. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. A range of aldehydes and ketones can be employed to introduce diverse alkyl and aryl substituents. Reagents such as sodium triacetoxyborohydride (B8407120) (STAB) are often preferred due to their mildness and high selectivity for imines over other functional groups. rsc.org The use of 2-picoline-borane (Pic-BH3) is another effective option, which is stable and can be used in various organic solvents, and in some cases, even water, contributing to greener chemistry. junsei.co.jp
Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamide derivatives. The resulting sulfonamides are typically more acidic than amides and can act as hydrogen bond acceptors, providing another avenue to modulate the compound's interaction with biological targets.
| Derivative Type | R-Group | Synthetic Method |
| Secondary Amine | -CH₃ | Reductive Amination |
| Secondary Amine | -CH₂CH₃ | Reductive Amination |
| Secondary Amine | -CH₂-Ph | Reductive Amination |
| Amide | -C(O)CH₃ | Acylation |
| Amide | -C(O)Ph | Acylation |
| Sulfonamide | -S(O)₂CH₃ | Sulfonylation |
Modification of the Pyridyl Ring System
The electronic and steric properties of the 3-pyridyl moiety can be systematically altered through various synthetic transformations to explore its impact on biological activity.
Cross-Coupling Reactions: For targeted modifications, the pyridyl ring can be functionalized using modern cross-coupling reactions. If a halogenated precursor, such as (S)-2-amino-5-(5-bromo-3-pyridyl)pentane, is synthesized, a variety of substituents can be introduced. The Suzuki coupling, using boronic acids or esters, would allow for the introduction of aryl, heteroaryl, or alkyl groups. The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of amino-substituted pyridyl derivatives. mdpi.com These reactions are typically catalyzed by palladium complexes and allow for the late-stage functionalization of the molecule. nih.gov
Substitution Reactions: Direct substitution on the pyridine ring, such as nitration followed by reduction, can introduce amino groups. orgsyn.org Halogenation can also provide a handle for further derivatization. orgsyn.org The synthesis of 2-aminopyridine (B139424) derivatives can be achieved under mild conditions, which could be adapted for the target molecule.
| Position of Substitution | Substituent | Synthetic Method |
| 5-position | -Ph | Suzuki Coupling |
| 5-position | -NH₂ | Buchwald-Hartwig Amination |
| 2-position | -Cl | Halogenation |
| 6-position | -CH₃ | Cross-Coupling |
| Bioisosteric Replacement | Pyrazine | De novo synthesis |
Homologation and Chain Extension Strategies
Altering the length and composition of the pentane chain connecting the chiral amine center and the pyridyl ring can provide valuable insights into the optimal spatial arrangement for biological activity.
Chain Extension from a Precursor: Starting from a suitable precursor, such as a pyridyl-containing aldehyde or ketone, the pentane chain can be constructed and extended using various carbon-carbon bond-forming reactions. The Wittig reaction or Horner-Wadsworth-Emmons reaction could be employed to introduce double bonds, which can then be reduced to achieve the desired chain length.
Modification of Existing Chain: If a suitable functional group is present on the pentane chain, such as in (5S)-5-amino-5-(pyridin-3-yl)pent-2-en-1-ol, the double bond can be reduced to yield the saturated pentanol (B124592) derivative. The hydroxyl group could then be further manipulated, for instance, by conversion to an ether or another functional group.
Chiral Inversion and Stereoisomeric Derivative Synthesis
Since the biological activity of chiral molecules is often highly dependent on their stereochemistry, the synthesis of stereoisomers of this compound is a critical component of SAR studies.
Synthesis of the (R)-enantiomer: The (R)-enantiomer could be synthesized using a stereoselective route, potentially starting from a chiral pool material or employing an asymmetric synthesis strategy. For example, an asymmetric reductive amination of a corresponding ketone precursor could be explored using a chiral catalyst or auxiliary.
Synthesis of Diastereomers: If additional chiral centers are introduced into the molecule, for example, through modification of the pentane chain, a library of all possible diastereomers would need to be synthesized to fully understand the stereochemical requirements for activity. Stereodivergent synthesis strategies can be employed to access all possible diastereomers from a common precursor.
Library Synthesis Approaches for High-Throughput Screening Candidate Generation
To efficiently explore the SAR of this compound, combinatorial chemistry and parallel synthesis techniques can be employed to generate large libraries of derivatives for high-throughput screening (HTS).
Solid-Phase Synthesis: The parent compound could be attached to a solid support, allowing for the use of excess reagents and simplified purification of the products. For instance, the amino group could be protected and the molecule anchored to a resin. Subsequent modifications, such as N-alkylation or acylation, could be performed in parallel, followed by cleavage from the resin to yield the final products.
Solution-Phase Parallel Synthesis: Alternatively, solution-phase library synthesis can be performed in multi-well plates. This approach often utilizes purification techniques such as solid-phase extraction (SPE) to isolate the desired products. The synthesis of libraries of related compounds, such as 6-amino-2-pyridone-3,5-dicarbonitriles, has demonstrated the feasibility of generating a diverse set of molecules for biological evaluation. nih.gov The development of systematic libraries of synthetic cannabinoid receptor agonists also highlights the power of this approach in mapping out SAR. nih.gov
Biological Target Identification and Mechanism of Action Studies
Investigation of Molecular Binding Interactions
The initial step in characterizing a new chemical entity is to identify its direct binding partners, which are typically proteins such as receptors or enzymes.
The interaction between a small molecule (ligand) and a receptor protein is a critical event that can trigger a variety of cellular responses. For a compound like (S)-2-Amino-5-(3-pyridyl)pentane, researchers would typically employ a battery of assays to identify potential receptor targets. These could include radioligand binding assays, where a labeled version of the compound or a known ligand is used to see if the compound of interest can compete for binding to a panel of known receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide real-time data on the kinetics and thermodynamics of the binding interaction, respectively.
For example, studies on other pyridine-containing compounds have identified interactions with various receptors, including adrenergic receptors. Research has shown that specific amino acid residues within the transmembrane domains of these receptors are crucial for binding catecholamine ligands, which share some structural similarities with pyridine (B92270) derivatives. nih.gov
Many drugs exert their effects by modulating the activity of enzymes. To investigate if this compound acts as an enzyme inhibitor or activator, it would be screened against a panel of enzymes, particularly those known to be involved in disease pathways. Enzyme activity assays, often using colorimetric or fluorescent substrates, would be used to measure the rate of the enzymatic reaction in the presence and absence of the compound.
Should the compound show activity, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency (typically expressed as an IC50 or Ki value). For instance, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine have been identified as inhibitors of inflammatory kinases like TBK1 and IKKε. nih.gov
Cellular Pathway Modulation by this compound
Once a molecular target is identified, the next step is to understand how the compound's interaction with this target affects cellular pathways. This involves treating cells with the compound and observing changes in various cellular processes. Techniques like Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins, while gene expression profiling using microarrays or RNA sequencing can reveal broader changes in cellular function.
For example, the inhibition of kinases like TBK1 and IKKε by certain pyridine derivatives has been shown to impact insulin-independent pathways related to energy storage and expenditure. nih.gov
Computational Docking and Molecular Dynamics Simulations of Compound-Target Complexes
To gain a deeper, atomistic understanding of how this compound might interact with a potential protein target, computational methods are invaluable. Molecular docking simulations can predict the preferred binding orientation of the compound within the active site of a protein. These simulations use scoring functions to estimate the binding affinity. academie-sciences.frarxiv.org
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the compound-protein complex over time. academie-sciences.frnih.govrsc.org These simulations provide insights into the dynamic nature of the interaction and can help identify key amino acid residues involved in binding. For instance, MD simulations have been used to assess the stability of complexes between various ligands and their target proteins, providing detailed information on the interactions at the molecular level. academie-sciences.fr
Table 1: Representative Software and Force Fields for Molecular Simulations
| Simulation Type | Software | Common Force Fields |
| Molecular Docking | AutoDock Vina | Vina scoring function |
| Glide | GlideScore | |
| Molecular Dynamics | GROMACS | GROMOS, AMBER, CHARMM |
| AMBER | AMBER | |
| NAMD | CHARMM |
Elucidation of Downstream Signaling Cascades
The final piece of the puzzle is to connect the initial binding event to the ultimate cellular or physiological response. This involves identifying the entire chain of molecular events that are triggered after the compound binds to its target. This can be a complex undertaking, often requiring a combination of the techniques mentioned above, along with genetic approaches like siRNA or CRISPR/Cas9 to knockdown specific proteins in the pathway and observe the effect on the compound's activity.
For instance, the activation of a receptor by a ligand can initiate a cascade involving second messengers like cAMP or calcium, which in turn activate various protein kinases, ultimately leading to changes in gene expression and cellular behavior. Tracing these intricate pathways is essential for a complete understanding of a compound's mechanism of action.
Applications of S 2 Amino 5 3 Pyridyl Pentane As a Chiral Building Block
Role in Asymmetric Organic Synthesis
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is particularly important in the pharmaceutical industry where often only one enantiomer of a drug is active. Chiral building blocks like (S)-2-Amino-5-(3-pyridyl)pentane are fundamental to this field.
The structure of this compound, containing both a chiral amine and a nitrogen-containing heterocycle, makes it an ideal candidate for development into a chiral ligand for transition metal catalysis. Chiral ligands bind to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.
The amino group and the pyridine (B92270) nitrogen can act as a bidentate (two-toothed) ligand, chelating to a metal ion. This chelation creates a rigid and well-defined chiral pocket around the metal's active site. researchgate.net This principle is widely used in asymmetric catalysis. For instance, chiral diamines and amino alcohols are precursors to some of the most effective catalysts for reactions like asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond formation. mdpi.com
While specific catalytic systems derived directly from this compound are not extensively documented in mainstream literature, its potential can be understood by examining analogous systems. Chiral ligands prepared from natural amino acids and peptides have been shown to be effective in a wide range of metal-catalyzed reactions, producing products with high yields and enantioselectivity. nih.gov For example, chiral diamines based on a tetrahydroquinoline backbone (which also contains a pyridine-like core) have been successfully used in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to bioactive alkaloids. mdpi.com
Table 1: Performance of Analogous Chiral Pyridine-Containing Ligands in Asymmetric Catalysis This table presents data for analogous catalyst systems to illustrate the potential application of ligands derived from this compound.
| Catalyst/Ligand System | Reaction Type | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (R)-CAMPY-Rh Complex | Asymmetric Transfer Hydrogenation | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 69 | mdpi.com |
| (R)-Me-CAMPY-Rh Complex | Asymmetric Transfer Hydrogenation | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 61 | mdpi.com |
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide a stereoselective reaction. The auxiliary is attached to an achiral substrate, directs the formation of a new stereocenter with a specific configuration, and is then removed.
The primary amine of this compound allows it to be used as a chiral auxiliary. For example, it can be reacted with a carboxylic acid to form a chiral amide. The steric bulk and specific conformation of the attached pyridylpentane group can then block one face of a reactive intermediate (like an enolate), forcing an incoming reagent to attack from the less hindered face. This strategy is exemplified by the well-known Evans asymmetric alkylation, which uses chiral oxazolidinone auxiliaries derived from amino acids to achieve highly stereoselective alkylation reactions. tsijournals.com
The process generally follows these steps:
Attachment: The chiral auxiliary, such as this compound, is coupled to an achiral starting material (e.g., an acyl chloride).
Stereoselective Reaction: The resulting chiral molecule undergoes a reaction (e.g., alkylation of an enolate), where the auxiliary directs the stereochemistry.
Cleavage: The auxiliary is removed, yielding the enantiomerically enriched product and recovering the auxiliary for potential reuse.
This approach is a powerful tool for creating chiral centers in molecules like unnatural amino acids or precursors to complex bioactive compounds. nih.gov
Incorporation into Complex Natural Products and Bioactive Molecules
The structural motifs present in this compound—a chiral amine and a pyridine ring—are common features in many natural products and pharmaceutically active compounds. researchgate.net The pyridine ring is a "privileged structure" in medicinal chemistry, found in numerous drugs due to its ability to participate in hydrogen bonding and aromatic interactions, as well as its metabolic stability. researchgate.net
While the direct incorporation of this compound into a named natural product is not widely reported, its value lies in its potential as a building block for synthesizing analogues of existing bioactive molecules. For example, many kinase inhibitors feature a pyridine core. nih.gov The synthesis of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine derivatives as inhibitors for inflammatory kinases highlights the importance of the aminopyridine scaffold in drug discovery. nih.gov By using a chiral fragment like this compound, chemists can introduce stereospecificity, which can be critical for receptor binding and biological activity.
Design and Synthesis of Conformationally Restricted Analogues
Conformationally restricted amino acids are important tools in medicinal chemistry and drug design. nih.gov By reducing the flexibility of a molecule, chemists can lock it into a specific three-dimensional shape that is optimal for binding to a biological target, such as an enzyme or receptor. This can lead to increased potency, selectivity, and metabolic stability. researchgate.netnih.gov
This compound can serve as a starting point for creating such constrained analogues. The pentane (B18724) chain offers several points for cyclization. For instance, a reaction between the amine at C2 and a functional group introduced at C4 or C5 could create a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring. These new ring systems would significantly reduce the conformational freedom of the molecule. The synthesis of constrained delta-amino acids containing a cyclobutane (B1203170) ring, for example, has been achieved through intramolecular nucleophilic substitution. nih.gov A similar strategy could be applied to derivatives of this compound.
The synthesis of such analogues is a key strategy in peptidomimetics, where the goal is to create molecules that mimic the structure and function of peptides but have improved drug-like properties. rsc.org
Scaffold for Combinatorial Chemistry Approaches
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This collection of compounds, known as a library, can then be screened for biological activity to identify new drug leads. nih.gov The process relies on a central "scaffold" molecule that has multiple points for diversification.
This compound is a suitable scaffold for combinatorial library synthesis. It possesses two distinct points for modification:
The primary amino group can be acylated, alkylated, or used in reductive amination with a diverse set of aldehydes or carboxylic acids.
The pyridine ring can be functionalized through various aromatic substitution reactions, or its nitrogen atom can be quaternized or oxidized.
Using a "split-and-pool" synthesis strategy, a core scaffold like 3-amino-5-hydroxybenzoic acid has been used to generate libraries containing thousands of compounds. nih.gov Similarly, by attaching this compound to a solid support via the pyridine ring or a derivative, the amino group could be reacted with a set of building blocks. After this first diversification step, the library could be split, and a second set of modifications could be introduced at the pyridine ring, rapidly generating a large library of unique, chiral compounds for high-throughput screening. nih.gov
Enzymatic Transformations and Biocatalytic Applications
Biorecognition and Biotransformation by Specific Enzymes
There is no publicly available research detailing the biorecognition or biotransformation of (S)-2-Amino-5-(3-pyridyl)pentane by specific enzymes. While the biocatalysis of chiral amines and pyridine-containing compounds is a broad field of study, specific interactions between enzymes and this particular molecule have not been documented in the searched scientific literature. General principles of enzyme-substrate recognition involve the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which complements the stereochemistry and functional groups of the substrate. However, without experimental data, any discussion on how specific enzymes might recognize and transform this compound would be purely speculative.
Enzyme Kinetic Studies of this compound
No enzyme kinetic studies for this compound have been reported in the available literature. Consequently, crucial kinetic parameters such as the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the catalytic constant (k_cat), which represents the turnover number, are unknown for this compound with any specific enzyme. Such studies are fundamental to understanding the efficiency and mechanism of an enzyme-catalyzed reaction.
Table 1: Hypothetical Enzyme Kinetic Parameters for this compound No data is available to populate this table.
| Enzyme | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|
Application of Biocatalysts in the Synthesis of Related Compounds
While there is no specific information on the use of biocatalysts for the synthesis of compounds directly related to this compound, the broader class of chiral pyridyl amines is of significant interest in medicinal chemistry. Biocatalytic methods, particularly those employing transaminases, are widely used for the stereoselective synthesis of chiral amines. These enzymes can convert a prochiral ketone precursor into the desired enantiomerically pure amine with high efficiency and selectivity.
For instance, the synthesis of other chiral pyridyl alkanes often involves the use of engineered transaminases or other enzymes like ketoreductases followed by chemical steps. These approaches offer advantages over traditional chemical synthesis by proceeding under mild reaction conditions and often providing higher enantiomeric excess. However, no published research specifically applies these methods to the synthesis of this compound or its close structural analogs.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational and Theoretical Chemistry Studies
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of (S)-2-Amino-5-(3-pyridyl)pentane. This flexibility, arising from rotation around single bonds, dictates how the molecule interacts with its environment, including biological receptors.
Theoretical studies map the potential energy surface of the molecule by systematically rotating key dihedral angles and calculating the corresponding energy. mdpi.com This process, often performed using methods like "scan with optimization," identifies stable conformers (local minima on the energy landscape) and the energy barriers between them. mdpi.com For this compound, the primary rotatable bonds are within the pentyl chain and the bond connecting the chain to the pyridine (B92270) ring. The resulting energy landscapes reveal the most probable shapes the molecule will adopt in different environments.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, demonstrating typical outputs of conformational analysis.
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298K |
| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 |
| 2 | -65.2° | 0.85 | 20.1 |
| 3 | 68.9° | 1.10 | 14.7 |
These studies indicate which spatial arrangements are energetically favored, providing a foundation for understanding its biological activity and spectroscopic properties. The analysis of non-covalent interactions, such as intramolecular hydrogen bonds, helps explain the stability of certain conformations. mdpi.com
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. mdpi.com Functionals such as B3LYP are commonly used for their balance of accuracy and computational cost in studying molecules of this size. nih.gov
These calculations determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. academie-sciences.fr For this compound, the MEP map would highlight the nitrogen atom of the pyridine ring and the primary amine group as regions of negative potential (nucleophilic), making them likely sites for protonation or interaction with electrophilic species. Conversely, the hydrogen atoms of the amine group would show positive potential (electrophilic). academie-sciences.fr
Table 2: Predicted Electronic Properties of this compound Calculated using DFT (B3LYP/6-31G level of theory). This data is representative.*
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
This information is vital for predicting how the molecule will behave in chemical reactions and biological systems.
Prediction of Spectroscopic Properties
Theoretical methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and analysis.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of the molecule. nih.gov This allows for the assignment of specific peaks in experimental FT-IR and FT-Raman spectra to corresponding molecular vibrations, such as N-H stretching of the amine group, C=N and C=C stretching in the pyridine ring, and various C-H bending modes. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net For this compound, these calculations would likely predict absorptions in the UV region corresponding to π→π* transitions within the pyridine ring. academie-sciences.fr
Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3350 | 3360 |
| Aromatic C-H Stretch | 3050 | 3055 |
| Aliphatic C-H Stretch | 2940 | 2938 |
| C=N Stretch (Pyridine) | 1590 | 1585 |
| C=C Stretch (Pyridine) | 1575 | 1570 |
The strong correlation typically observed between predicted and experimental spectra validates both the computational model and the experimental structure determination. nih.gov
Molecular Modeling for Drug Design and Optimization
The structural and electronic features of this compound make it a candidate for investigation in drug design. Molecular modeling techniques, such as molecular docking, are employed to predict its binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor. academie-sciences.fr
In a typical docking study, the most stable conformer of the molecule is placed into the binding pocket of a target protein. The simulation then explores various poses, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) and binding energy. This process can identify key residues in the protein that are crucial for binding and suggest potential modifications to the ligand to improve its potency and selectivity. academie-sciences.fr
Table 4: Example Molecular Docking Results for a Hypothetical Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase X | -7.8 | ASP-145 | Hydrogen Bond (Amine H) |
| PHE-80 | π-π Stacking (Pyridine Ring) | ||
| LEU-132 | Hydrophobic (Pentyl Chain) |
Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps to assess the drug-likeness of the compound early in the discovery process. academie-sciences.fr
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
QSAR studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciforum.net For derivatives of this compound, a QSAR model could be developed to guide the synthesis of new analogues with enhanced potency. researchgate.net
The process involves generating a set of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties, including:
Steric descriptors: Molecular volume, surface area.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Indices that describe molecular branching and connectivity. sciforum.net
Statistical methods, such as partial least squares regression, are then used to build a model that correlates these descriptors with experimentally measured biological activity (e.g., IC₅₀ values). researchgate.net The resulting QSAR equation can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com
A typical 3D-QSAR model, like CoMFA or CoMSIA, generates contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For example, a map might indicate that adding a bulky, hydrophobic group at a specific position on the pentyl chain would improve binding.
Advanced Spectroscopic and Analytical Characterization Methodologies Beyond Basic Identification
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of metabolites of (S)-2-Amino-5-(3-pyridyl)pentane. Its high mass accuracy and resolution enable the determination of elemental compositions for parent ions and their fragments, facilitating the structural elucidation of metabolic products.
Detailed Research Findings:
In metabolic studies, this compound is expected to undergo various biotransformations. HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the separation and identification of these metabolites from complex biological matrices. The accurate mass measurements provided by HRMS can distinguish between isobaric interferences, which is critical in metabolite identification.
For instance, potential metabolic pathways for a compound with a similar pyridyl and amino structure could involve N-oxidation of the pyridine (B92270) ring, hydroxylation of the alkyl chain, and N-dealkylation or N-acetylation of the amino group. HRMS can differentiate the resulting metabolites based on their precise mass-to-charge ratios.
Interactive Data Table: Plausible Metabolites of this compound and their Expected HRMS Signatures
| Metabolite | Transformation | Molecular Formula | Exact Mass (m/z) [M+H]⁺ |
| This compound N-oxide | N-oxidation of pyridine | C₁₀H₁₆N₂O | 181.1335 |
| (S)-2-Amino-5-(3-pyridyl)pentan-x-ol | Hydroxylation | C₁₀H₁₆N₂O | 181.1335 |
| (S)-N-Acetyl-2-amino-5-(3-pyridyl)pentane | N-acetylation | C₁₂H₁₈N₂O | 207.1492 |
Multi-Dimensional NMR Spectroscopy for Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural elucidation of this compound and its derivatives. researchgate.netscience.gov Techniques such as COSY, HSQC, HMBC, and NOESY provide detailed information about proton-proton and proton-carbon correlations, as well as spatial proximities of atoms within the molecule. researchgate.netprinceton.eduyoutube.com
Detailed Research Findings:
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. princeton.edu For this compound, COSY would establish the connectivity within the pentyl chain and the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlations). princeton.edu This allows for the assignment of carbon resonances based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.edu This is crucial for connecting different structural fragments, for example, linking the pentyl chain to the pyridine ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. princeton.edu This information is vital for determining the three-dimensional structure and conformation of the molecule. mdpi.com
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H-2 (pentyl) | H-1 (methyl), H-3 | C-2 | C-1, C-3, C-4 |
| H-5 (pentyl) | H-4, H-6' (pyridyl) | C-5 | C-3, C-4, C-3' (pyridyl) |
| H-2' (pyridyl) | H-4' | C-2' | C-3', C-4', C-6' |
| H-6' (pyridyl) | H-5' | C-6' | C-2', C-5' |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound like this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed with chiral stationary phases (CSPs). jiangnan.edu.cnresearchgate.net
Detailed Research Findings:
The choice between chiral HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives. For this compound, which is an amine, derivatization may be necessary for GC analysis to improve volatility and peak shape. mdpi.com
Chiral HPLC: A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commercially available and have shown broad applicability for the separation of chiral amines. sigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Chiral GC: Capillary columns coated with cyclodextrin (B1172386) derivatives are commonly used for the enantiomeric separation of volatile compounds. gcms.cz These CSPs offer high resolution and efficiency.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Circular Dichroism Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is particularly powerful for determining the absolute configuration of a chiral center, especially when compared with theoretical calculations. nih.govnih.gov
Detailed Research Findings:
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. nih.gov For this compound, the chromophores, primarily the pyridine ring, will give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the stereocenter.
To assign the absolute configuration, the experimental CD spectrum is compared to the theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.com This method has been successfully applied to determine the absolute configuration of various chiral molecules, including amino acids and alkaloids. nih.govnih.gov
Advanced Vibrational Spectroscopy Techniques (e.g., Raman, FT-IR)
Advanced vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the molecular vibrations and can be used for structural characterization and the study of intermolecular interactions. nih.govnih.gov
Detailed Research Findings:
FT-IR Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine, C-H stretching of the alkyl chain and the pyridine ring, and the C=N and C=C stretching vibrations of the pyridine ring. researchgate.netresearchgate.netbas.bg
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide valuable information about the carbon skeleton and the pyridine ring. Low-frequency Raman spectroscopy can probe lattice vibrations in the solid state, which is useful for studying polymorphism. nih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3400-3250 | Weak |
| C-H Stretch (alkyl) | 2960-2850 | 2960-2850 |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |
| C=N, C=C Stretch (pyridine) | 1600-1450 | 1600-1450 |
| N-H Bend (amine) | 1650-1580 | Weak |
In Vitro Metabolic Pathway Investigations
Phase I and Phase II Metabolism in Cellular and Subcellular Systems
In vitro models are essential for elucidating the metabolic pathways of new chemical entities. nih.gov The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II metabolism. usmlestrike.comfiveable.mepharmaguideline.comlongdom.org Phase I reactions introduce or unmask functional groups, typically increasing the polarity of the molecule, while Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further enhance water solubility and facilitate excretion. usmlestrike.comfiveable.mepharmaguideline.comlongdom.org
For (S)-2-Amino-5-(3-pyridyl)pentane, several metabolic transformations can be anticipated based on its chemical structure, which features a pyridine (B92270) ring and a primary aliphatic amine.
Phase I Metabolism:
Phase I reactions for this compound are likely to involve oxidation and deamination. The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylation at various positions on the ring. nih.govnih.gov The aliphatic chain can also undergo hydroxylation. The primary amine group is a potential site for oxidative deamination, which would lead to the formation of a ketone metabolite and the release of ammonia.
Phase II Metabolism:
Following Phase I transformations, or in some cases acting directly on the parent compound, Phase II conjugation reactions are expected to occur. The primary amine group of this compound or its hydroxylated metabolites can undergo N-glucuronidation, a common pathway for compounds with amine functionalities. nih.govhelsinki.fihyphadiscovery.comsemanticscholar.orghyphadiscovery.com Hydroxylated metabolites, whether on the pyridine ring or the alkyl chain, are susceptible to O-glucuronidation or sulfation.
These metabolic pathways are typically investigated using various in vitro systems:
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of cytochrome P450 (CYP) enzymes, which are major drivers of Phase I oxidative metabolism. nih.govresearchgate.netspringernature.com They are a cost-effective and high-throughput model for initial metabolic stability screening. dls.com
Hepatocytes: As the primary site of drug metabolism in the body, intact hepatocytes contain a full complement of both Phase I and Phase II enzymes. nih.govspringernature.com They provide a more comprehensive picture of a compound's metabolism. dls.com
S9 Fraction: This is a subcellular fraction that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. nih.govspringernature.com
A hypothetical representation of the primary expected metabolites of this compound is provided below:
| Parent Compound | Predicted Phase I Metabolites | Predicted Phase II Metabolites |
| This compound | Pyridine N-oxide derivative | N-glucuronide of the primary amine |
| Hydroxylated pyridine ring derivative | O-glucuronide of hydroxylated metabolites | |
| Hydroxylated aliphatic chain derivative | O-sulfate of hydroxylated metabolites | |
| Deaminated ketone derivative |
Disclaimer: The metabolic pathways and metabolites described are predictive and based on the structural features of this compound and general principles of drug metabolism. Specific experimental data for this compound is not publicly available.
Identification of Metabolites using Advanced Analytical Techniques
The identification and structural elucidation of metabolites formed in vitro are crucial for understanding the biotransformation pathways of a drug candidate. A combination of sophisticated analytical techniques is employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being the cornerstone. nih.govtechnologynetworks.comnih.govijpras.com
The general workflow for metabolite identification involves incubating the parent compound with a biological matrix (e.g., liver microsomes or hepatocytes), followed by sample preparation to remove proteins and other interfering substances. The extract is then analyzed by LC-MS.
Key Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful tool for detecting and identifying drug metabolites. nih.govtechnologynetworks.com The liquid chromatography system separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight of each component. Tandem mass spectrometry (MS/MS) involves fragmenting the ions to generate a characteristic fragmentation pattern, which provides structural information for metabolite identification. technologynetworks.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. This is particularly useful for distinguishing between metabolites with the same nominal mass but different elemental formulas. ijpras.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed structural information and is invaluable for the unambiguous identification of novel or unusual metabolites, especially for determining the exact position of metabolic modification. nih.govnih.gov
Radiolabeling: The use of a radiolabeled version of the parent compound (e.g., with 14C or 3H) can aid in the detection of all drug-related material, ensuring that no significant metabolites are missed. oup.com
A hypothetical summary of the analytical data that would be used to identify the predicted metabolites of this compound is presented below.
| Predicted Metabolite | Expected Mass Shift from Parent (Da) | Key MS/MS Fragments for Identification |
| Pyridine N-oxide derivative | +16 | Loss of oxygen, fragmentation of the pentane (B18724) chain |
| Hydroxylated derivative | +16 | Loss of water, fragmentation of the pentane chain |
| Deaminated ketone derivative | -1 | Characteristic fragmentation pattern of the ketone |
| N-glucuronide conjugate | +176 | Loss of the glucuronic acid moiety (176 Da) |
| O-glucuronide conjugate | +176 | Loss of the glucuronic acid moiety (176 Da) |
| O-sulfate conjugate | +80 | Loss of the sulfate group (SO3, 80 Da) |
Disclaimer: The analytical data presented is hypothetical and serves to illustrate the principles of metabolite identification.
Enzymatic Systems Responsible for Biotransformation
The biotransformation of this compound is expected to be catalyzed by a variety of drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.
Cytochrome P450 (CYP) Enzymes:
The CYP superfamily of enzymes is the most important group of enzymes involved in Phase I metabolism. longdom.orgacs.org The oxidation of the pyridine ring to form an N-oxide or hydroxylated derivatives, as well as the hydroxylation of the aliphatic chain and oxidative deamination of the primary amine, are all reactions typically catalyzed by CYP enzymes. nih.govsigmaaldrich.com In humans, the most abundant CYP isoform in the liver is CYP3A4, which is responsible for the metabolism of over 50% of marketed drugs. nih.gov Other important CYPs in drug metabolism include CYP2D6, CYP2C9, CYP2C19, and CYP1A2. The specific CYP isoforms responsible for the metabolism of this compound would be identified through in vitro studies using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.
UDP-glucuronosyltransferase (UGT) Enzymes:
UGTs are the key enzymes in Phase II glucuronidation reactions. helsinki.fihyphadiscovery.com The N-glucuronidation of the primary amine of this compound and the O-glucuronidation of its hydroxylated metabolites would be catalyzed by UGTs. Several UGT isoforms exist, with UGT1A and UGT2B families being the most important for drug metabolism. For instance, UGT1A4 is known to be involved in the N-glucuronidation of various compounds containing amine groups. hyphadiscovery.comhyphadiscovery.com
Other Enzymatic Systems:
Other enzyme systems that could potentially be involved in the metabolism of this compound include:
Flavin-containing monooxygenases (FMOs): These enzymes can also catalyze the N-oxidation of the pyridine ring.
Monoamine oxidases (MAOs): These enzymes could contribute to the oxidative deamination of the primary amine.
Sulfotransferases (SULTs): These cytosolic enzymes are responsible for the sulfation of hydroxylated metabolites.
The following table summarizes the likely enzymatic systems involved in the biotransformation of this compound.
| Metabolic Reaction | Primary Enzymatic System |
| Pyridine N-oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) |
| Aliphatic Hydroxylation | Cytochrome P450 (CYP) |
| Oxidative Deamination | Cytochrome P450 (CYP), Monoamine oxidases (MAO) |
| N-glucuronidation | UDP-glucuronosyltransferases (UGT) |
| O-glucuronidation | UDP-glucuronosyltransferases (UGT) |
| O-sulfation | Sulfotransferases (SULT) |
Disclaimer: The specific enzymes listed are based on known substrate specificities and the chemical structure of this compound. Experimental verification is required.
Metabolic Stability Studies in Relevant Biological Matrices
Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's in vivo half-life and clearance. springernature.comresearchgate.net It is typically determined by measuring the rate of disappearance of the parent compound over time when incubated with a biological matrix such as liver microsomes or hepatocytes. springernature.com
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are the key parameters derived from these studies. A compound with high metabolic stability will have a long half-life and low intrinsic clearance, suggesting it is slowly metabolized. Conversely, a compound with low metabolic stability will be rapidly cleared.
Experimental Design:
Metabolic stability assays are typically conducted by incubating the test compound at a low concentration (e.g., 1 µM) with a suspension of human liver microsomes or hepatocytes at 37°C. researchgate.net Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is then quantified by LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life.
A hypothetical metabolic stability profile for this compound in human liver microsomes is presented in the table below.
| Time (minutes) | % Parent Compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.1 ± 4.5 |
| 30 | 35.8 ± 2.9 |
| 60 | 12.5 ± 1.8 |
| Calculated In Vitro Half-life (t1/2) | 25.3 minutes |
| Calculated Intrinsic Clearance (CLint) | 27.4 µL/min/mg protein |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Prodrug Design and Chemical Delivery Systems Research
Rationale for Prodrug Strategies Based on the Compound's Structure
The chemical structure of (S)-2-Amino-5-(3-pyridyl)pentane presents clear opportunities and challenges for its potential use as a therapeutic agent, forming a strong rationale for the application of prodrug strategies. The primary aliphatic amine is a key functional group that is both essential for potential pharmacological activity and a primary site for metabolic modification.
Key Rationales for a Prodrug Approach:
Improving Blood-Brain Barrier (BBB) Permeability: The primary amine group is basic and will be protonated at physiological pH. This positive charge can restrict the passive diffusion of the molecule across the lipophilic BBB. A prodrug strategy would involve masking this polar amine with a more lipophilic moiety, thereby increasing its ability to enter the central nervous system. Once across the BBB, the prodrug would ideally be cleaved by brain-specific enzymes to release the active parent drug.
Enhancing Oral Bioavailability: The polarity of the compound and its potential for first-pass metabolism in the liver (e.g., via monoamine oxidase or cytochrome P450 enzymes) could lead to poor oral bioavailability. A prodrug could be designed to be more stable in the gastrointestinal tract and less susceptible to hepatic metabolism, allowing more of the drug to reach systemic circulation.
Modulating Pharmacokinetics and Duration of Action: The parent compound may have a short biological half-life, requiring frequent administration. A prodrug can be designed for slow conversion to the active drug, creating a sustained-release effect that would maintain therapeutic concentrations for a longer period.
Minimizing Off-Target Side Effects: By designing a prodrug that is activated at a specific site (e.g., within the CNS), systemic exposure to the active, potent parent drug can be minimized. This can reduce the potential for side effects related to the activation of peripheral nicotinic acetylcholine (B1216132) receptors. nih.gov
Synthesis and Characterization of Prodrug Derivatives
The primary amine of this compound is the most logical handle for chemical modification to create prodrugs. Common bioreversible derivatives for primary amines include amides, carbamates, and imines (Schiff bases). The synthesis would involve standard organic chemistry reactions.
A hypothetical synthetic scheme for creating an amide prodrug would involve the acylation of the primary amine of this compound with an appropriate acyl chloride or activated carboxylic acid.
Hypothetical Synthesis of an Acetyl-Amide Prodrug: this compound would be dissolved in an aprotic solvent like dichloromethane (B109758) with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. Acetyl chloride would then be added dropwise at a controlled temperature (e.g., 0 °C) to form the corresponding N-acetyl derivative.
The characterization of these new chemical entities would be crucial to confirm their structure and purity, employing standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Below is a table of potential prodrug derivatives and the rationale for their selection.
| Prodrug Derivative Class | Example Moiety | Synthetic Precursor | Rationale for Selection |
| Amide | Acetyl | Acetyl Chloride | Increases lipophilicity; potentially cleaved by amidase enzymes. |
| Amide | Phenylacetyl | Phenylacetyl Chloride | Significantly increases lipophilicity for enhanced BBB penetration. |
| Carbamate | Ethoxycarbonyl | Ethyl Chloroformate | Generally more stable than amides; offers different hydrolysis kinetics. |
| Amino Acid Conjugate | L-Valine | Boc-L-Val-NHS ester | May utilize amino acid transporters for active transport across the BBB. |
In Vitro Release and Activation Mechanism Studies
Once synthesized and characterized, the crucial step is to determine if the prodrugs can release the active parent compound, this compound, under physiological conditions. This is evaluated through a series of in vitro experiments.
Study Designs:
Chemical Stability Analysis: The prodrug derivatives would be incubated in aqueous buffer solutions at various pH levels (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine, and pH 7.4 for blood) to assess their purely chemical stability and non-enzymatic hydrolysis rate.
Enzymatic Conversion Studies: To simulate biological conditions, the prodrugs would be incubated in various biological media. The rate of disappearance of the prodrug and the appearance of the parent drug would be monitored over time, typically by HPLC or LC-MS.
Human Plasma: To evaluate stability in circulation and cleavage by plasma enzymes like esterases.
Liver Homogenate (or S9 fraction): To assess susceptibility to metabolic enzymes in the liver.
Brain Homogenate: To confirm that the prodrug can be converted to the active drug within the target tissue.
The results of these studies are often expressed as the half-life (t½) of the prodrug in the specific medium. A successful prodrug would be relatively stable in the gut and plasma but would be efficiently cleaved in the brain.
Hypothetical In Vitro Release Data:
| Prodrug Derivative | Half-life in pH 7.4 Buffer (hours) | Half-life in Human Plasma (hours) | Half-life in Brain Homogenate (hours) |
| N-Acetyl Derivative | > 48 | 12.5 | 2.1 |
| N-Phenylacetyl Derivative | > 48 | 8.2 | 1.5 |
| N-Ethoxycarbonyl Derivative | > 72 | 24.0 | 6.8 |
| N-(L-Valine) Derivative | > 48 | 6.4 | 0.9 |
Investigation of Carrier-Mediated Delivery Approaches
Beyond simple chemical modification, advanced carrier-mediated delivery systems could be explored to further enhance the therapeutic profile of this compound. These systems are designed to shuttle the therapeutic agent to its target site more efficiently.
Potential Carrier Systems:
Liposomal Encapsulation: Encapsulating the parent drug or a prodrug within liposomes—vesicles composed of a lipid bilayer—could alter its pharmacokinetic profile. Pegylated ("stealth") liposomes could be used to prolong circulation time and potentially increase accumulation in the brain, especially in pathological conditions where the BBB is compromised.
Polymeric Nanoparticles: The drug could be encapsulated within or conjugated to biodegradable polymers like polylactic-co-glycolic acid (PLGA). These nanoparticles can be engineered for sustained release and can be surface-modified with targeting ligands to direct them to the CNS.
Receptor-Mediated Transcytosis: This advanced strategy involves conjugating the drug or its prodrug to a ligand that binds to a receptor on the surface of the BBB, such as the transferrin receptor or the insulin (B600854) receptor. This binding triggers transport of the entire complex across the endothelial cells of the BBB into the brain. For instance, a prodrug could be linked to a monoclonal antibody that targets the transferrin receptor, creating a "Trojan horse" to deliver the payload into the CNS.
These carrier-based approaches represent a more complex but potentially more powerful method for overcoming significant drug delivery challenges.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel therapeutic targets, and devise efficient synthetic pathways, thereby accelerating the traditional design-make-test-analyze cycle. nih.gov
For a compound like (S)-2-Amino-5-(3-pyridyl)pentane, AI and ML can be leveraged in several ways:
Predictive Modeling: AI algorithms can be trained on existing data from pyridine-containing compounds to predict the biological activities, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential toxicity of this compound and its yet-to-be-synthesized derivatives. nih.gov This can help prioritize the most promising analogs for synthesis and testing.
De Novo Design: Generative AI models can design novel molecules based on the core structure of this compound. nih.gov By defining desired properties, such as enhanced binding affinity to a specific biological target or improved solubility, these models can propose new structures that chemists can then synthesize.
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose viable and efficient synthetic routes to this compound and its derivatives. nih.govdigitellinc.com These programs analyze known chemical reactions to suggest step-by-step pathways, potentially uncovering more efficient or cost-effective methods than those currently established. digitellinc.com Machine learning can also predict reaction outcomes and help optimize reaction conditions, reducing the number of failed experiments. researchgate.net
The integration of AI and ML offers a data-centric approach to exploring the chemical space around this compound, promising more precise predictions and the identification of superior drug candidates. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Modeling | Prioritization of analogs with optimal ADMET properties. |
| De Novo Design | Generation of novel derivatives with enhanced target-specific activity. |
| Synthesis Planning | Identification of efficient and cost-effective synthetic routes. |
Exploration of Novel Bioactive Properties through Phenotypic Screening
While target-based screening has been a dominant paradigm in drug discovery, phenotypic screening is experiencing a resurgence. This approach involves testing compounds in cell-based or whole-organism models to identify molecules that induce a desired change in phenotype, without a preconceived notion of the molecular target. nih.gov This method is particularly powerful for discovering first-in-class medicines and understanding complex biological pathways.
Phenotypic screening could uncover unexpected therapeutic applications for this compound. For instance, a screen using various cancer cell lines could reveal previously unknown anti-proliferative or differentiation-inducing effects, as has been seen with other pyridine-based compounds. nih.gov A recent study identified a series of trisubstituted imidazo[1,2-a]pyridines that induce differentiation in multiple acute myeloid leukemia (AML) cell lines, demonstrating the power of this approach for pyridine (B92270) derivatives. nih.gov
Potential phenotypic screens for this compound could include:
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains. researchgate.netnih.gov Pyridine derivatives have shown significant potential as antimicrobial agents. nih.govrsc.org
Anti-inflammatory Effects: Assessing the compound's ability to modulate inflammatory responses in relevant cell models.
Neuroactivity: Evaluating its effects on neuronal cells to explore potential applications in neurodegenerative diseases or psychiatric disorders.
The results from such screens can provide novel starting points for drug development programs and help to elucidate the biological mechanisms of action of this specific chiral compound.
Development of Sustainable and Green Synthesis Routes
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in The development of sustainable synthetic routes for this compound is a critical area for future research. Traditional synthetic methods for pyridine derivatives can involve harsh reagents and generate significant waste. rasayanjournal.co.in
Future research should focus on greener alternatives, which have been successfully applied to other pyridine-based structures: researchgate.netnih.gov
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner products compared to conventional heating methods. nih.gov It has been effectively used for the one-pot synthesis of various pyridine derivatives. nih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is highly efficient and atom-economical. rasayanjournal.co.in Developing an MCR for this compound would be a significant advancement.
Use of Green Solvents and Catalysts: Exploring the use of environmentally benign solvents like water or ethanol, and developing recyclable catalysts can significantly improve the sustainability of the synthesis. ijpsonline.com
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
| Green Chemistry Approach | Potential Advantage for Synthesizing this compound |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, pure products. nih.gov |
| Multicomponent Reactions | High synthetic efficiency, reduced waste. rasayanjournal.co.in |
| Green Solvents/Catalysts | Lower environmental impact, potential for catalyst recycling. ijpsonline.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
Application in Materials Science or Supramolecular Chemistry
The pyridine ring is a valuable building block in materials science and supramolecular chemistry due to its ability to act as a ligand for metal ions and its participation in non-covalent interactions like hydrogen bonding and π-π stacking. acs.orgrsc.org The specific structure of this compound, with its chiral center and multiple coordination sites (the pyridine nitrogen and the primary amine), makes it an intriguing candidate for the construction of complex, functional architectures.
Potential applications in this area include:
Chiral Ligands for Asymmetric Catalysis: The enantiomerically pure nature of this compound makes it a candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions. chimia.chresearchgate.net Such ligands are crucial for the stereoselective synthesis of pharmaceuticals and other fine chemicals. chimia.ch
Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could serve as a linker molecule to create one-, two-, or three-dimensional coordination polymers. mdpi.com The chirality of the ligand could be transferred to the resulting material, leading to properties such as chiral recognition or nonlinear optics.
Supramolecular Self-Assembly: The pyridine and amine groups can participate in directed hydrogen bonding and coordination, enabling the self-assembly of discrete molecular structures like cages, triangles, or more complex architectures. rsc.orgrsc.org These assemblies can have applications in areas such as molecular sensing, encapsulation, and drug delivery.
The exploration of this compound in these fields could lead to the development of novel materials with tailored properties and functions, driven by the unique stereochemistry and coordinating ability of the molecule. acs.org
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing (S)-2-Amino-5-(3-pyridyl)pentane and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions with protective groups. For example, benzyl esters or Fmoc groups are used to protect the amine during coupling reactions. Microwave-assisted synthesis in dry THF with nucleophiles like sodium methoxide can enhance reaction efficiency. Purification often employs column chromatography (e.g., CH₂Cl₂:CH₃OH gradients) to isolate enantiomerically pure products .
Q. How is the stereochemical integrity of this compound verified during synthesis?
- Methodological Answer : Chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are standard. For instance, NMR analysis of derivatives like benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate reveals distinct diastereotopic proton splitting patterns, confirming enantiomeric purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential. For example, NMR peaks at δ 2.43–2.46 (m, 2H) and δ 4.21–4.24 (m, 1H) correspond to the pentane backbone and stereogenic center, respectively. FT-IR can confirm functional groups like the pyridyl ring (C=N stretch ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. For pyridyl-containing analogs, computational tools (DFT calculations) can predict proton chemical shifts. Experimental validation via deuterated solvent exchange (e.g., D₂O) or variable-temperature NMR can clarify dynamic processes .
Q. What strategies optimize enantioselective synthesis of this compound for drug discovery?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) ensures high enantiomeric excess (>95%). For instance, Fmoc-protected intermediates enable solid-phase peptide synthesis (SPPS) of bioactive analogs. Reaction monitoring via circular dichroism (CD) confirms chiral integrity .
Q. How does the pyridyl group influence the bioactivity of this compound derivatives?
- Methodological Answer : The pyridyl moiety enhances hydrogen bonding and π-π stacking with biological targets. In nitric oxide synthase inhibitors, pyridyl coordination to heme iron is critical. Structure-activity relationship (SAR) studies using analogs with substituted pyridines (e.g., 4-methylpyridine) reveal steric and electronic effects on potency .
Q. What are the challenges in scaling up microwave-assisted synthesis of this compound derivatives?
- Methodological Answer : Microwave reactions require precise temperature control to avoid racemization. Scale-up issues include uneven heating in batch reactors. Continuous-flow systems with microwave irradiation improve reproducibility. For example, THF solvent at 120°C under 10 bar pressure achieves >80% yield in flow reactors .
Key Research Findings
- Synthetic Efficiency : Microwave irradiation reduces reaction time by 50% compared to conventional methods .
- Bioactivity : Pyridyl derivatives exhibit IC₅₀ values <1 µM against neuronal nitric oxide synthase, highlighting therapeutic potential .
- Chiral Resolution : Fmoc protection in SPPS achieves >99% enantiomeric excess, critical for peptide-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
